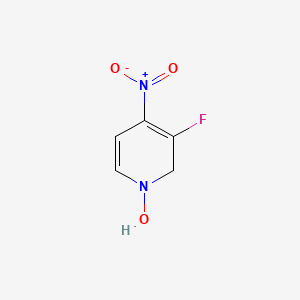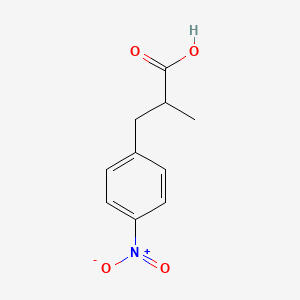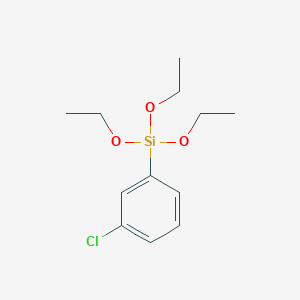
(3-Chlorophenyl)triethoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chlorophenyl)triethoxysilane is an organosilicon compound with the chemical formula C12H19ClO3Si. It is a colorless to pale yellow liquid that is used in various chemical applications, particularly in the field of materials science. The compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in the production of advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(3-Chlorophenyl)triethoxysilane can be synthesized through several methods. One common method involves the reaction of 3-chlorophenylmagnesium bromide with triethoxysilane. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is usually heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, this compound is often produced through a continuous flow process. This method involves the continuous addition of reactants to a reactor, where the reaction takes place under controlled conditions. The product is then continuously removed from the reactor, allowing for efficient production of large quantities of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(3-Chlorophenyl)triethoxysilane undergoes several types of chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and ethanol.
Condensation: The silanol groups formed during hydrolysis can further react to form siloxane bonds, leading to the formation of polymeric structures.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, often in the presence of an acid or base catalyst.
Condensation: Silanol groups, often catalyzed by acids or bases.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Polymeric siloxanes.
Substitution: Various substituted silanes, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-Chlorophenyl)triethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: Employed in the modification of biomolecules and surfaces to enhance their properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its ability to form strong bonds with both organic and inorganic materials
Mecanismo De Acción
The mechanism of action of (3-Chlorophenyl)triethoxysilane primarily involves the formation of strong covalent bonds with various substrates. The compound’s triethoxysilane groups can undergo hydrolysis to form silanol groups, which can then condense to form siloxane bonds. These bonds are responsible for the compound’s ability to enhance the properties of materials by improving their adhesion, durability, and stability .
Comparación Con Compuestos Similares
Similar Compounds
Trimethoxysilane: Similar to (3-Chlorophenyl)triethoxysilane but with methoxy groups instead of ethoxy groups.
(3-Chloropropyl)trimethoxysilane: Contains a propyl group instead of a phenyl group and methoxy groups instead of ethoxy groups
Uniqueness
This compound is unique due to its phenyl group, which imparts different chemical properties compared to its alkyl-substituted counterparts. The presence of the phenyl group can influence the compound’s reactivity and the properties of the materials it is used to modify.
Propiedades
Número CAS |
53392-05-5 |
|---|---|
Fórmula molecular |
C12H19ClO3Si |
Peso molecular |
274.81 g/mol |
Nombre IUPAC |
(3-chlorophenyl)-triethoxysilane |
InChI |
InChI=1S/C12H19ClO3Si/c1-4-14-17(15-5-2,16-6-3)12-9-7-8-11(13)10-12/h7-10H,4-6H2,1-3H3 |
Clave InChI |
NVTQIOPTWYVSFR-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](C1=CC(=CC=C1)Cl)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[(8R,9R,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid](/img/structure/B13414213.png)
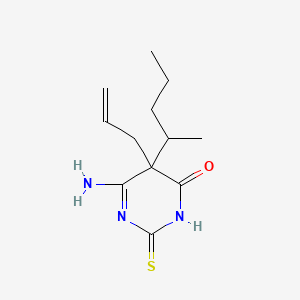
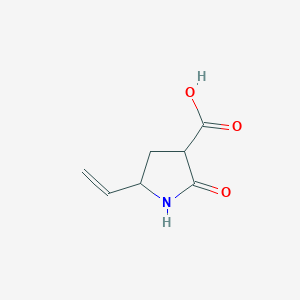
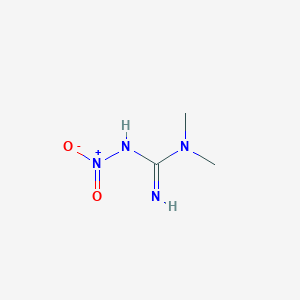
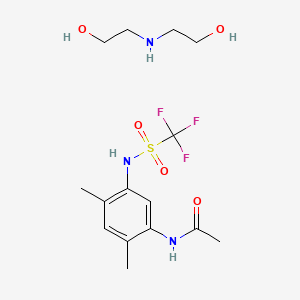
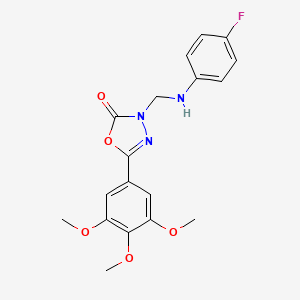


![Diethyl 1-methyl-3-hydroxy-5-[3-pyridyl]pyrrole-2,4-dicarboxylate](/img/structure/B13414253.png)
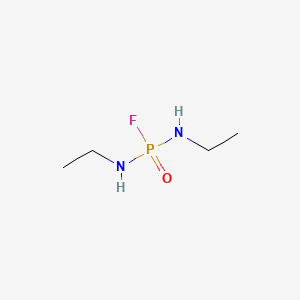
![3-(17-Ethenyl-12-ethyl-13,18,22,27-tetramethyl-3,5-dioxo-4-oxa-8,24,25,26-tetrazahexacyclo[19.2.1.16,9.111,14.116,19.02,7]heptacosan-23-yl)propanoic acid](/img/structure/B13414272.png)
![5'-S-[2-(Hydroxymethyl)phenyl]-5'-thio-adenosine](/img/structure/B13414289.png)
